molecular formula C12H8N2O3 B12791421 1-Cyano-7-methoxy-6-methyl-5,8-dihydroisoquinoline-5,8-dione CAS No. 86433-72-9

1-Cyano-7-methoxy-6-methyl-5,8-dihydroisoquinoline-5,8-dione

Cat. No.: B12791421
CAS No.: 86433-72-9
M. Wt: 228.20 g/mol
InChI Key: ADTCOIHDNNOMEN-UHFFFAOYSA-N
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Description

1-Cyano-7-methoxy-6-methyl-5,8-dihydroisoquinoline-5,8-dione is a chemical compound belonging to the isoquinolinequinone family

Preparation Methods

The synthesis of 1-Cyano-7-methoxy-6-methyl-5,8-dihydroisoquinoline-5,8-dione typically involves several steps. One common method starts with the catalytic reduction of 7-methoxy-6-methyl-8-nitroisoquinoline to produce 8-aminoisoquinoline. This intermediate is then oxidized using potassium nitrosodisulfonate (Fremy’s salt) to yield the desired isoquinolinequinone .

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations often include the use of more efficient catalysts and reaction conditions to improve yield and reduce costs.

Chemical Reactions Analysis

1-Cyano-7-methoxy-6-methyl-5,8-dihydroisoquinoline-5,8-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different quinone derivatives.

    Reduction: Reduction reactions can convert the quinone structure back to its hydroquinone form.

    Substitution: The methoxy and cyano groups can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like Fremy’s salt and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Cyano-7-methoxy-6-methyl-5,8-dihydroisoquinoline-5,8-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Cyano-7-methoxy-6-methyl-5,8-dihydroisoquinoline-5,8-dione involves its interaction with various molecular targets. The compound’s quinone structure allows it to participate in redox reactions, which can disrupt cellular processes in microorganisms, leading to antimicrobial effects. Additionally, its ability to form reactive intermediates can be harnessed in chemical synthesis and material science applications.

Comparison with Similar Compounds

1-Cyano-7-methoxy-6-methyl-5,8-dihydroisoquinoline-5,8-dione is similar to other isoquinolinequinones such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity.

Properties

CAS No.

86433-72-9

Molecular Formula

C12H8N2O3

Molecular Weight

228.20 g/mol

IUPAC Name

7-methoxy-6-methyl-5,8-dioxoisoquinoline-1-carbonitrile

InChI

InChI=1S/C12H8N2O3/c1-6-10(15)7-3-4-14-8(5-13)9(7)11(16)12(6)17-2/h3-4H,1-2H3

InChI Key

ADTCOIHDNNOMEN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C2=C(C1=O)C=CN=C2C#N)OC

Origin of Product

United States

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